

An In-depth Technical Guide on the Therapeutic Potential of SAGE-547 (Brexanolone)

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Compound of Interest

Compound Name: ENMD-547 (hydrobromide)

Cat. No.: B1671334

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A note on the nomenclature: Initial searches for "ENMD-547" did not yield a therapeutic agent with a significant clinical development profile. The prefix "ENMD" is associated with CASI Pharmaceuticals, whose pipeline includes compounds like ENMD-2076. A compound with the CAS number 644961-61-5 is sold by some chemical suppliers as "ENMD 547" and is described in early preclinical literature as ENMD-1068, a PAR-2 antagonist with anti-inflammatory potential. However, its development appears to have been discontinued. Given the extensive public data available for a similarly named compound, this guide will focus on SAGE-547 (brexanolone), a well-documented therapeutic agent, to fulfill the request for a comprehensive technical whitepaper.

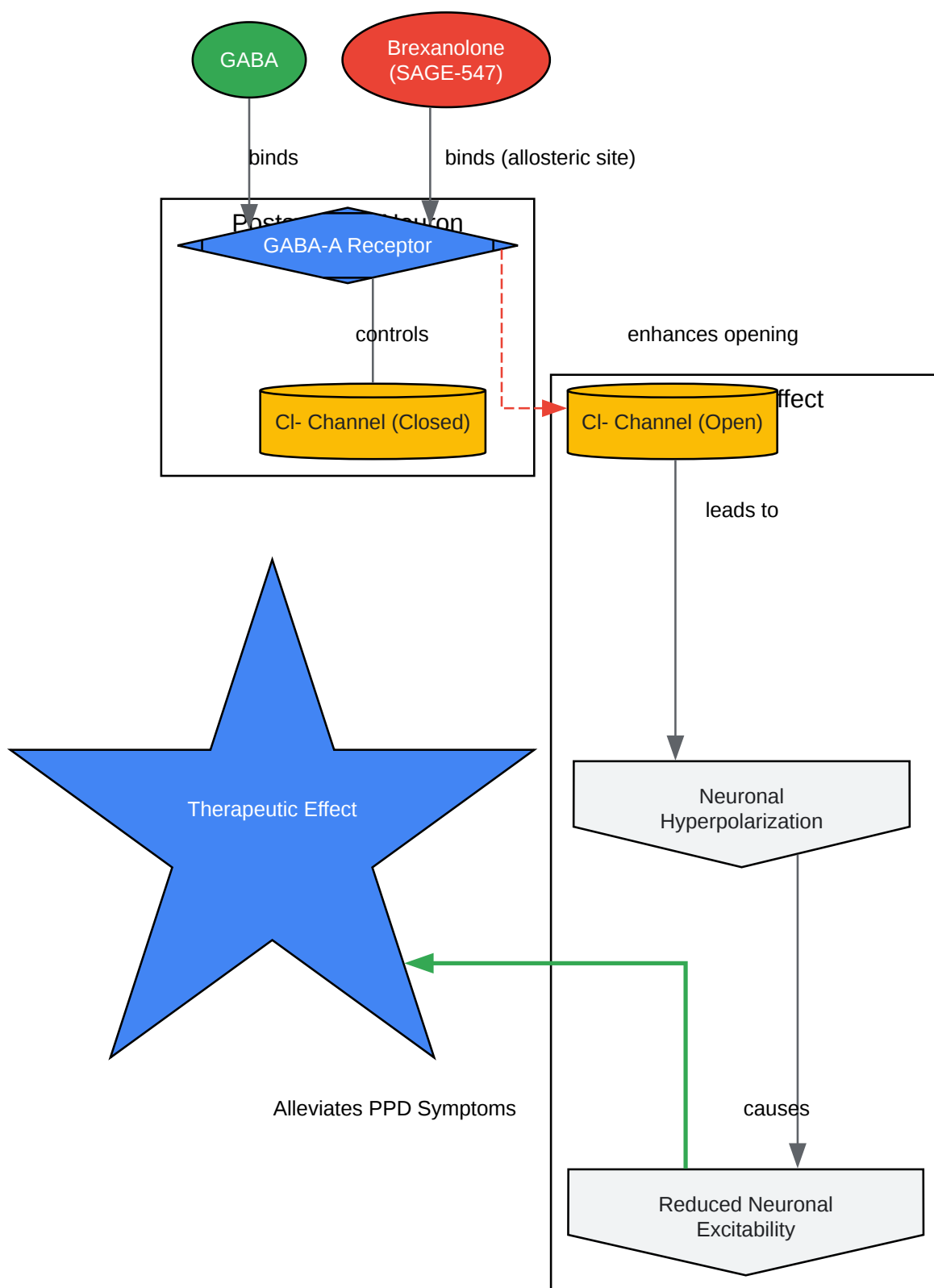
Executive Summary

Brexanolone, formerly known as SAGE-547, is a proprietary intravenous formulation of allopregnanolone, a neuroactive steroid that acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor.[1] Developed by Sage Therapeutics, it is the first and only FDA-approved treatment specifically for postpartum depression (PPD), a serious and potentially life-threatening mood disorder.[2] Clinical trials have demonstrated its capacity for rapid and significant reduction in depressive symptoms within a 60-hour infusion period.[3] This document provides a detailed overview of the therapeutic potential of brexanolone, including its mechanism of action, clinical trial data, and experimental protocols.

Mechanism of Action

The pathophysiology of postpartum depression is thought to be linked to the dramatic fluctuations in reproductive hormones, such as progesterone and its metabolite allopregnanolone, after childbirth.[1] Allopregnanolone is a potent positive allosteric modulator of GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1]

Brexanolone (exogenous allopregnanolone) enhances the inhibitory effects of GABA by binding to a site on the GABAA receptor distinct from the GABA binding site. This modulation increases the receptor's sensitivity to GABA, leading to an increased frequency and duration of chloride channel opening, hyperpolarization of the neuron, and a reduction in neuronal excitability.[4] This rapid restoration of inhibitory tone is believed to counteract the neuroexcitatory state associated with PPD.



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Caption: Mechanism of action of Brexanolone at the GABAA receptor.

Clinical Efficacy

The efficacy of brexanolone for the treatment of postpartum depression has been established in several randomized, double-blind, placebo-controlled trials.

Phase 2 Clinical Trial Data

A Phase 2 study investigated the use of brexanolone in women with severe postpartum depression.[3]

Table 1: Key Efficacy Results from Phase 2 Trial[3]

Efficacy Endpoint	Brexanolone (n=10)	Placebo (n=11)	p-value
Mean reduction in HAM-D score from baseline at 60h	21.0 (SE 2.9)	8.8 (SE 2.8)	0.0075
Remission at 60h (HAM-D score ≤ 7)	70% (7 of 10)	9% (1 of 11)	

Phase 3 Clinical Trial Data

Two pivotal Phase 3 studies (Study 202B and Study 202C) further evaluated the efficacy and safety of different doses of brexanolone in patients with moderate and severe PPD, respectively.

Table 2: Key Efficacy Results from Phase 3 Trials[2]

Study	Patient Population	Endpoint	Brexanolone 90 µg/kg/h	Brexanolone 60 µg/kg/h	Placebo
Study 202B	Severe PPD	Mean change from baseline in HAM-D at 60h	-17.7	-	-14.0
Study 202C	Moderate PPD	Mean change from baseline in HAM-D at 60h	-14.2	-	-12.0

Safety and Tolerability

Across clinical trials, brexanolone was generally well-tolerated. The most common adverse events were headache, dizziness, and somnolence.^[1] Due to the risk of excessive sedation or sudden loss of consciousness, brexanolone is administered in a healthcare setting where the patient can be continuously monitored.

Table 3: Common Adverse Events (Phase 2 Trial)^[1]

Adverse Event	Brexanolone (n=10)	Placebo (n=11)
Dizziness	2	3
Somnolence	2	0

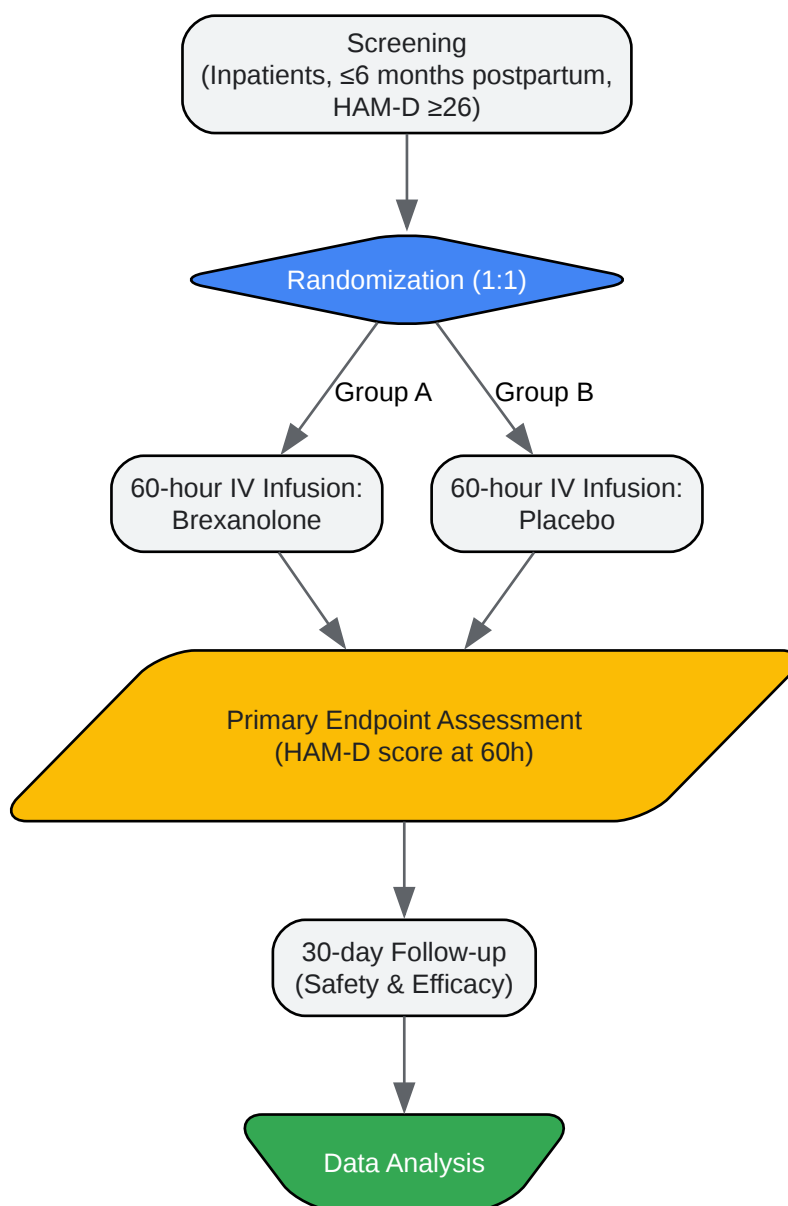
Experimental Protocols

Phase 2 Clinical Trial Protocol

The following provides a summary of the methodology used in the Phase 2, double-blind, randomized, placebo-controlled trial of brexanolone for severe PPD.^[3]

- Objective: To assess the efficacy, safety, and pharmacokinetics of brexanolone in adult women with severe postpartum depression.

- Patient Population: Female inpatients (≤ 6 months postpartum) with a diagnosis of severe PPD, defined by a Hamilton Rating Scale for Depression (HAM-D) total score of ≥ 26 .
- Randomization: Patients were randomly assigned in a 1:1 ratio to receive either brexanolone or placebo.
- Intervention: A single, continuous 60-hour intravenous infusion of either brexanolone or a matching placebo.
- Primary Efficacy Endpoint: The change from baseline in the 17-item HAM-D total score at the 60-hour time point.
- Follow-up: Patients were monitored for safety and efficacy for a period of 30 days post-infusion.



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Caption: Workflow for the Phase 2 clinical trial of Brexanolone in PPD.

Conclusion and Future Directions

SAGE-547 (brexanolone) represents a novel and mechanistically distinct therapeutic option for postpartum depression, offering rapid and significant symptom relief. Its development and approval mark a significant milestone in women's mental health. Future research may focus on the development of oral formulations to improve patient access and convenience, as well as exploring the potential of neuroactive steroids in other mood disorders. The unique, rapid-

acting profile of brexanolone underscores the therapeutic potential of targeting the GABAergic system for the treatment of depressive disorders.

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